molecular formula C8H4F3NOS2 B172830 2-Mercapto-5-trifluoromethoxybenzothiazole CAS No. 155559-82-3

2-Mercapto-5-trifluoromethoxybenzothiazole

Cat. No. B172830
M. Wt: 251.3 g/mol
InChI Key: FDHNATDQODTQBI-UHFFFAOYSA-N
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Description

2-Mercapto-5-trifluoromethoxybenzothiazole, also known as 5-(Trifluoromethoxy)benzo[d]thiazole-2-thiol, is an organosulfur compound . It has a molecular formula of C8H4F3NOS2 and a molecular weight of 251.25 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Mercapto-5-trifluoromethoxybenzothiazole are not fully available. It is known to be stored at temperatures between 2-8°C .

Scientific Research Applications

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole

    • Application: The study focused on the functionalisation of 2-mercapto-5-methyl-1,3,4-thiadiazole, yielding two series of products: 2- (ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, with variable chain lengths .
    • Method: The experimental conditions were optimised for each class of compounds by altering the base used and the reagents’ proportions, leading to the development of separate protocols tailored to their specific reactivity and purification needs .
    • Results: The target halogenide reagents and bis-thiadiazole ligands were obtained either as single products or as mixtures easily separable by chromatography .
  • Synthesis and Reactivity of Mercapto-Coumarins

    • Application: Mercapto (or sulfanyl)-coumarins are heterocycles of great interest in the development of valuable active structures in material and biological domains .
    • Method: The introduction of the thiol group to organic structures has emerged as an important tool in medicinal chemistry and chemical biology .
    • Results: The incorporation of a thiol functional group into coumarin results in mercapto-coumarins .
  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole

    • Application: The study focused on the functionalisation of 2-mercapto-5-methyl-1,3,4-thiadiazole, yielding two series of products: 2- (ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, with variable chain lengths .
    • Method: The experimental conditions were optimised for each class of compounds by altering the base used and the reagents’ proportions, leading to the development of separate protocols tailored to their specific reactivity and purification needs .
    • Results: The target halogenide reagents and bis-thiadiazole ligands were obtained either as single products or as mixtures easily separable by chromatography .
  • Energetic, structural and tautomeric analysis of 2-mercaptobenzimidazole

    • Application: This paper reports an experimental and theoretical study about the energetic and structural characteristics of the 2-mercaptobenzimidazole (MBI) tautomeric forms (thione and thiol) .
    • Method: The standard (p° = 0.1 MPa) molar enthalpy of formation, at T = 298.15 K, in the gaseous phase, for MBI was derived from its enthalpies of combustion and sublimation, obtained by rotating-bomb calorimetry and by the Knudsen effusion technique, respectively .
    • Results: The results suggest the thione form as the preferred form of MBI in gaseous phase .
  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole

    • Application: The study focused on the functionalisation of 2-mercapto-5-methyl-1,3,4-thiadiazole, yielding two series of products: 2- (ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, with variable chain lengths .
    • Method: The experimental conditions were optimised for each class of compounds by altering the base used and the reagents’ proportions, leading to the development of separate protocols tailored to their specific reactivity and purification needs .
    • Results: The target halogenide reagents and bis-thiadiazole ligands were obtained either as single products or as mixtures easily separable by chromatography .
  • Microwave-assisted synthesis of double-headed derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol

    • Application: This paper reports a rapid and efficient synthesis of a series of some novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol using dl-malic acid under microwave (MW) irradiation .
    • Method: Reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide was studied .
    • Results: Not only higher yields but also shorter reaction times were observed in comparison with thermal procedure .

properties

IUPAC Name

5-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS2/c9-8(10,11)13-4-1-2-6-5(3-4)12-7(14)15-6/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHNATDQODTQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598567
Record name 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-5-trifluoromethoxybenzothiazole

CAS RN

155559-82-3
Record name 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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